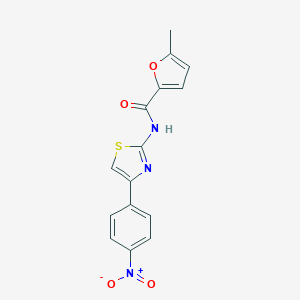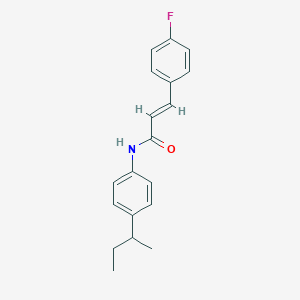
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C20H21N3O and a molecular weight of 319.41g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide . The InChI code is 1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.41 . It should be stored at a temperature between 2 and 8 degrees Celsius .
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Derivatives of 2-phenylquinoline-4-carbohydrazide, structurally related to 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. Notably, compound 5 from this series exhibited substantial anti-inflammatory effects comparable to the reference drug diclofenac sodium in animal models of inflammation, suggesting potential applications in pain management and inflammatory conditions (Khalifa et al., 2017).
Gastric H+/K+-ATPase Inhibitors
4-(Phenylamino)quinoline-3-carboxamides, closely related to the compound , have shown promising activity as gastric H+/K+-ATPase inhibitors. These compounds exhibit antisecretory activity against histamine-induced gastric acid secretion, highlighting their potential use in developing antiulcer agents (Uchida et al., 1995).
Neuroprotective Properties
Another related compound, 2-(Quinoline-8-carboxamido)benzoic acid, has shown significant neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. It ameliorated dopaminergic neurodegeneration and behavioral defects induced by a neurotoxin, suggesting potential therapeutic applications for neurodegenerative disorders like Parkinson's disease (Lee et al., 2022).
Antitumor Effects
Quinoline derivatives have been observed to possess antitumor effects against various cancer types. For instance, linomide, a quinoline 3-carboxamide, demonstrated significant antitumor effects against prostatic cancers in vivo, involving cytotoxic responses in primary prostatic cancers and metastatic lesions (Ichikawa et al., 1992).
properties
IUPAC Name |
2-(4-tert-butylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDJPHKLUJZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457651.png)
![2-[(3-{5-Nitro-2-furyl}acryloyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B457652.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457653.png)


![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B457657.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B457658.png)
![Propyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B457659.png)
![Methyl 5-[(diethylamino)carbonyl]-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457662.png)
![N-(3-{N-[5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B457663.png)
![4-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B457664.png)
![3-(4-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acrylamide](/img/structure/B457665.png)
![Methyl 4-(4-fluorophenyl)-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B457666.png)
